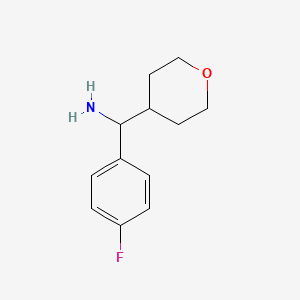

(4-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

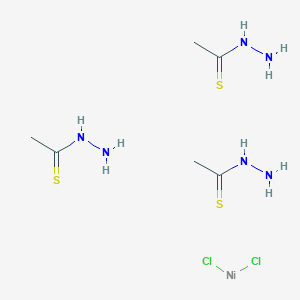

The synthesis of similar compounds often involves the use of reagents such as ammonia and hydrogen in a solvent like methanol . The reaction conditions typically involve cooling the solution to a low temperature (e.g., 0°C) before adding the reagents .Molecular Structure Analysis

The molecular structure of “(4-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine” is represented by the molecular formula C12H17ClFNO. The InChI code for a similar compound is 1S/C11H13FO2/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11/h1-4,13H,5-8H2 .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 245.72 g/mol. The physical form of similar compounds is typically solid .Aplicaciones Científicas De Investigación

Photophysical and Crystallographic Studies

Research involving the synthesis of new intramolecular charge transfer (ICT) fluorophores highlights the importance of structural modifications to enhance photophysical properties. For instance, the study by Alexis Tigreros et al. (2021) on pyrazolo[1,5-a]pyrimidine–triphenylamine systems, which are structurally related but not identical to (4-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine, demonstrates how substituent effects on molecules can influence their molecular and photophysical properties. Such studies are crucial for designing applications in material science, particularly in the development of fluorescent indicators and understanding the impact of molecular packing on photophysical properties.

Inhibitor Discovery for Cancer Therapy

The search for novel kinase inhibitors led to the discovery of compounds with potent inhibitory activity against the Met kinase superfamily, as detailed by G. M. Schroeder et al. (2009). Although the focus was on a different chemical entity, the methodology and findings underscore the potential of using compounds like this compound in developing selective inhibitors for cancer therapy. Such research contributes to understanding the structure-activity relationships necessary for advancing therapeutic agents into clinical trials.

Advanced Material Design

In the realm of advanced materials, the study on aggregation-induced emission (AIE) characteristics by Wei Qin et al. (2012) exemplifies the application of complex organic molecules in creating biocompatible nanoparticles. These nanoparticles serve as fluorescent bioprobes for in vitro and in vivo imaging applications, demonstrating the compound's relevance in developing high-brightness, low-toxicity materials for medical diagnostics and research.

Environmental Monitoring and Chemical Sensing

The creation of stimuli-responsive and reversible fluorescence switches, as investigated by Zhiming Wang et al. (2015), represents another fascinating application. Although based on a tetraphenylethene derivative, the research principles apply to the development of chemical sensors and environmental monitors using compounds like this compound. These materials can undergo reversible changes in response to environmental stimuli, showcasing their potential in sensing applications.

Propiedades

IUPAC Name |

(4-fluorophenyl)-(oxan-4-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10/h1-4,10,12H,5-8,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPBABRLRUVRGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CC=C(C=C2)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5,6-dichloropyridin-3-yl)formamido]-N-(4-methylpentan-2-yl)acetamide](/img/structure/B2965559.png)

![N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2965561.png)

![1-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]sulfonylazepane](/img/structure/B2965568.png)

![5-[[3-(Oxiran-2-ylmethoxy)phenyl]methyl]oxolan-2-one](/img/structure/B2965570.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2965572.png)

![3-(2-fluorobenzyl)-7-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2965576.png)

![8-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B2965579.png)

![6-[(4-Bromophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2965582.png)